

Spectroscopic Profile of 4-Bromo-1-isopropyl-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1-isopropyl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound **4-Bromo-1-isopropyl-1H-imidazole**. Due to the limited availability of published experimental spectra for this specific molecule, this guide is based on high-quality predicted data to facilitate its identification, characterization, and application in research and development. The methodologies described represent standard protocols for the spectroscopic analysis of organic compounds.

Molecular Structure and Properties

- IUPAC Name: 4-Bromo-1-(propan-2-yl)-1H-imidazole
- Molecular Formula: $C_6H_9BrN_2$
- Molecular Weight: 189.06 g/mol
- CAS Number: 623577-60-6

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-1-isopropyl-1H-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	Singlet	1H	H-5 (imidazole ring)
~7.0	Singlet	1H	H-2 (imidazole ring)
~4.5	Septet	1H	CH (isopropyl)
~1.4	Doublet	6H	CH_3 (isopropyl)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~138	C-2 (imidazole ring)
~125	C-5 (imidazole ring)
~105	C-4 (imidazole ring)
~50	CH (isopropyl)
~22	CH_3 (isopropyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic/imidazole)
2980-2940	Strong	C-H stretch (aliphatic/isopropyl)
1500-1450	Medium-Strong	C=N, C=C stretch (imidazole ring)
1470-1450	Medium	C-H bend (aliphatic/isopropyl)
1100-1000	Medium	C-N stretch
700-600	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
189/191	Molecular ion peak [M] ⁺ showing characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br)
147/149	Fragment ion from loss of isopropyl group (-C ₃ H ₇)
108	Fragment ion from loss of bromine (-Br)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as **4-Bromo-1-isopropyl-1H-imidazole**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **4-Bromo-1-isopropyl-1H-imidazole** sample
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS.
- **Transfer to NMR Tube:** Transfer the solution to an NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To obtain a mid-infrared spectrum to identify functional groups.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Attenuated Total Reflectance (ATR) accessory or KBr press

- Solid **4-Bromo-1-isopropyl-1H-imidazole** sample
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
- Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Direct insertion probe or GC/LC interface
- **4-Bromo-1-isopropyl-1H-imidazole** sample
- Volatile solvent (e.g., methanol or dichloromethane)

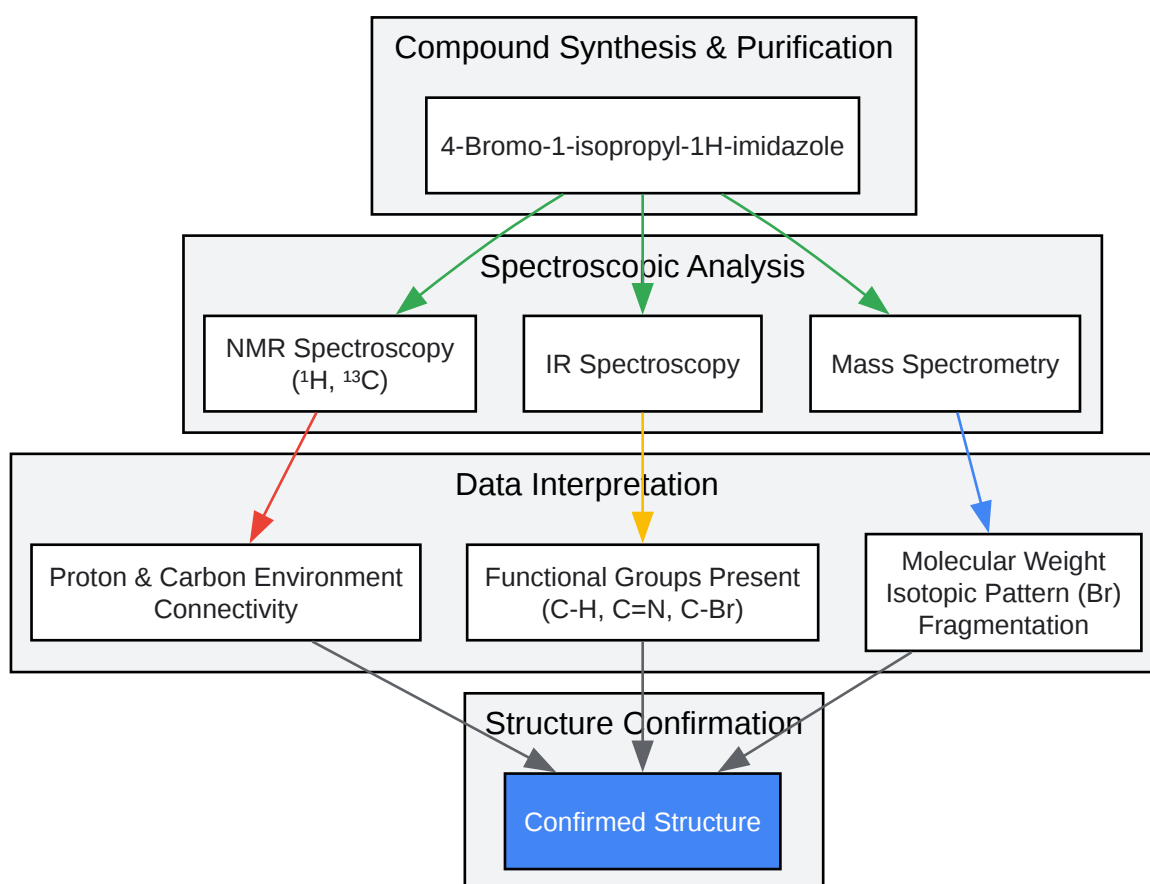
Procedure (using EI with a direct insertion probe):

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.
- Sample Introduction: Introduce the sample into the ion source. For a solid, a direct insertion probe can be used, which is heated to volatilize the sample.

- Ionization: Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to generate positively charged ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.



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